molecular formula C8H11BrN2O2 B1457307 methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1183663-73-1

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Cat. No. B1457307
CAS RN: 1183663-73-1
M. Wt: 247.09 g/mol
InChI Key: NVDATDCAPHMJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS number 1183663-73-1 . It has a molecular weight of 247.09 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The InChI code is 1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a liquid at room temperature . It has a molecular weight of 247.09 .

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially be used in the synthesis of imidazole containing compounds.

Anti-Tubercular Activity

Compounds synthesized from methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially have anti-tubercular activity . For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .

Synthesis of Bipyrazolyl Derivatives

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could be used as a precursor for the synthesis of several bipyrazolyl derivatives . These derivatives could potentially have various applications in medicinal chemistry.

Antibacterial Activity

Compounds synthesized from methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially have antibacterial activity . They were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) .

Antifungal Activity

Compounds synthesized from methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially have antifungal activity . They were tested for their in vitro antifungal activity against Aspergilus flavus and Aspergillus niger .

Synthesis of 1,4’-Bipyrazoles

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds could have various applications in pharmaceutical and biological research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDATDCAPHMJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Reactant of Route 6
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.